molecular formula C15H23BrO B139777 2-Bromo-5-(2-methyloctan-2-YL)phenol CAS No. 70120-14-8

2-Bromo-5-(2-methyloctan-2-YL)phenol

Cat. No.: B139777
CAS No.: 70120-14-8
M. Wt: 299.25 g/mol
InChI Key: HUDFTWYCPXXWIH-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methyloctan-2-YL)phenol is an organic compound with the molecular formula C15H23BrO It is characterized by the presence of a bromine atom and a phenol group attached to a benzene ring, along with a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-methyloctan-2-YL)phenol typically involves the bromination of 5-(2-methyloctan-2-YL)phenol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenol ring. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methyloctan-2-YL)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the alkyl chain.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds.

Scientific Research Applications

2-Bromo-5-(2-methyloctan-2-YL)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methyloctan-2-YL)phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenol group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2-methyloctan-2-YL)phenol
  • 2-Bromo-6-(2-methyloctan-2-YL)phenol
  • 2-Chloro-5-(2-methyloctan-2-YL)phenol

Uniqueness

2-Bromo-5-(2-methyloctan-2-YL)phenol is unique due to its specific substitution pattern on the phenol ring, which can influence its chemical reactivity and biological activity. The presence of the branched alkyl chain also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-5-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c1-4-5-6-7-10-15(2,3)12-8-9-13(16)14(17)11-12/h8-9,11,17H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDFTWYCPXXWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509873
Record name 2-Bromo-5-(2-methyloctan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70120-14-8
Record name 2-Bromo-5-(2-methyloctan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In like manner, 2-(4-bromo-3-hydroxyphenyl)-2-methylnonane is prepared in 82% (8.5 g.) yield as an oil from 7.8 g. (0.033 mol.) of 2-(3-hydroxyphenyl)-2-methylnonane:
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2-(4-bromo-3-hydroxyphenyl)-2-methylnonane
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2-(3-hydroxyphenyl)-2-methylnonane
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of 110 g. (0.50 mole) of 2-(3-hydroxyphenyl)-2-methyloctane in 200 ml. of carbon tetrachloride was added dropwise a solution of 80 g. (0.50 mole) of bromine in 90 ml. of carbon tetrachloride (reaction temperature ≤30° C. with cooling). The reaction mixture was stirred an additional 15 minutes and was then evaporated to yield 150 g. (100%) of product as an oil.
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0.5 mol
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product
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